Cyclopropyne

Strain Energy Ring Strain Thermodynamics

Cyclopropyne (C₃H₂) is the smallest possible cycloalkyne, consisting of a three-membered carbon ring containing a triple bond. This molecular architecture imposes extraordinary angular strain, rendering the compound highly reactive and thermodynamically unstable.

Molecular Formula C3H2
Molecular Weight 38.05 g/mol
CAS No. 60701-63-5
Cat. No. B14603985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyne
CAS60701-63-5
Molecular FormulaC3H2
Molecular Weight38.05 g/mol
Structural Identifiers
SMILESC1C#C1
InChIInChI=1S/C3H2/c1-2-3-1/h1H2
InChIKeyWWVWWECUZUPLCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyne (CAS 60701-63-5) Procurement Guide: The Smallest Cycloalkyne for Fundamental Strain Research


Cyclopropyne (C₃H₂) is the smallest possible cycloalkyne, consisting of a three-membered carbon ring containing a triple bond [1]. This molecular architecture imposes extraordinary angular strain, rendering the compound highly reactive and thermodynamically unstable [2]. As a result, cyclopropyne is not isolable under ambient conditions; it exists primarily as a transient intermediate or a computational target for theoretical investigations of strained bonding [3]. Its extreme instability and unique electronic structure make it a cornerstone reference for understanding the fundamental limits of ring strain and alkyne geometry, rather than a conventional building block for synthesis.

Cyclopropyne: Why Structural Uniqueness Prevents Generic Substitution in Research


Generic substitution among cycloalkynes is scientifically invalid due to a profound non-linear scaling of strain energy with ring size. Cyclopropyne's three-membered ring enforces a ~60° internal angle, a drastic deviation from the linear geometry required for sp-hybridized carbons in a triple bond [1]. This geometric constraint creates a unique and extreme strain energy profile that is not simply an extrapolation of larger cycloalkynes. Computational studies confirm that cyclopropyne's ground state is a transition state on the potential energy surface, not a minimum [2], a critical distinction that precludes its use as a stable intermediate in the same manner as larger, isolable cycloalkynes like cyclooctyne. Therefore, selecting cyclopropyne is not a choice of potency but a choice of a fundamentally different thermodynamic and kinetic entity, essential for research where the absolute extreme of alkyne bending is the variable of interest.

Cyclopropyne Quantitative Differentiation: Head-to-Head Evidence vs. Cyclobutyne, Cyclopentyne, and Silacyclopropyne


Cyclopropyne Total Strain Energy: 3.2× Higher than Cyclobutyne and >3× Higher than Cyclopentyne

Cyclopropyne exhibits a total strain energy (SE) of 133 kcal/mol, as estimated by homodesmic reactions [1]. This is 3.24 times greater than the SE of cyclobutyne (41 kcal/mol) and 3.24 times greater than cyclopentyne (41 kcal/mol) [1]. The difference is even more pronounced when considering in-plane pi-bond strain: cyclopropyne's is 75.4 kcal/mol, compared to 40.7 kcal/mol for cyclopentyne and 73.4 kcal/mol for cyclobutyne [1].

Strain Energy Ring Strain Thermodynamics

Cyclopropyne Enthalpy of Formation (ΔfH°298): 790.8 kJ/mol, >3.6× Higher than Cyclobutyne

The enthalpy of formation (ΔfH° at 298.15 K) for cyclopropyne is 790.8 ± 1.4 kJ/mol in the gas phase [1]. While a direct, high-level computational benchmark for cyclobutyne's enthalpy of formation is not readily available in the same database, its relative thermodynamic stability can be inferred. Cyclobutyne is predicted to rearrange to cyclopropylidenecarbene with a reaction enthalpy of -20 kcal/mol [2]. This exothermicity suggests a lower-lying, more stable ground state, contrasting sharply with cyclopropyne's highly endothermic formation.

Thermochemistry Enthalpy of Formation Stability

Cyclopropyne Singlet-Triplet Gap: 10 kcal/mol, One-Quarter the Gap of Silacyclopropyne

The energy difference between the lowest singlet and triplet states of cyclopropyne is 10 kcal/mol [1]. This is significantly smaller than the 40 kcal/mol singlet-triplet gap calculated for silacyclopropyne [1].

Electronic Structure Singlet-Triplet Gap Computational Chemistry

Cyclopropyne is a Transition State, Not an Energy Minimum, Unlike Cyclobutyne and Cyclopentyne

On its ground-state potential energy surface, cyclopropyne (¹A₁) is not a minimum; it is a transition state [1]. In contrast, the ground states of both cyclobutyne and cyclopentyne are local minima on their respective potential energy hypersurfaces [1].

Potential Energy Surface Kinetic Stability Reaction Mechanism

Cyclopropyne Research Applications: Scenarios Demanding Ultimate Strain Metrics


Fundamental Strain Benchmarking: Establishing the Absolute Upper Limit for Cycloalkyne Strain Energy

Cyclopropyne serves as the definitive upper-bound reference for quantifying ring strain in cyclic alkynes. Its total strain energy of 133 kcal/mol provides the extreme endpoint for calibrating computational methods and understanding the non-linear relationship between ring size and thermodynamic instability. Researchers investigating bond distortion and its energetic consequences use this value to validate new theoretical models of strain [1].

Electronic Structure Probes: Investigating Singlet-Triplet Near-Degeneracy in Highly Strained π-Systems

The remarkably small 10 kcal/mol singlet-triplet gap of cyclopropyne makes it a critical model system for exploring the electronic effects of extreme bond angle deformation on π-bonding and diradical character. Comparative studies with silacyclopropyne (40 kcal/mol gap) highlight the unique electronic consequences of substituting carbon with silicon, providing insights into the fundamental differences between second- and third-row element bonding [1].

Astrochemical Modeling: Evaluating Transient C₃H₂ Isomers in Interstellar Environments

Cyclopropyne's status as a high-energy isomer on the C₃H₂ potential energy surface makes it a relevant species for astrochemical models of carbon-rich interstellar environments. Its calculated thermodynamic properties, such as the 790.8 kJ/mol enthalpy of formation, are essential data for predicting the formation, stability, and spectroscopic signatures of small hydrocarbon intermediates in space [1].

Reaction Mechanism Elucidation: Understanding the Role of Transient Alkynes in Carbene Rearrangements

As a transition state rather than a stable intermediate, cyclopropyne is a pivotal structure for understanding the mechanisms of carbene-alkyne interconversions in small rings. Its geometry and energetics inform the reaction pathways and activation barriers for rearrangements involving larger, more stable cycloalkynes like cyclobutyne and cyclopentyne [1].

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